molecular formula C16H17N3O3S B2816387 4-methoxy-3-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide CAS No. 1396863-36-7

4-methoxy-3-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide

Cat. No. B2816387
CAS RN: 1396863-36-7
M. Wt: 331.39
InChI Key: BRRIDCWEDFEYMF-UHFFFAOYSA-N
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Description

The compound “4-methoxy-3-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups. These include a methoxy group (-OCH3), a methyl group (-CH3), a pyrazolo[1,5-a]pyridine group, and a benzenesulfonamide group. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[1,5-a]pyridine group suggests that this compound likely has a bicyclic structure. The methoxy and methyl groups are likely attached to the benzene ring, while the benzenesulfonamide group is likely attached to the pyrazolo[1,5-a]pyridine ring .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the methoxy group might undergo substitution reactions, while the benzenesulfonamide group might participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure and the functional groups present .

Scientific Research Applications

Anticancer Properties

This compound has garnered interest due to its potential as an anticancer agent. Researchers have explored its effects on various cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG-2). Preliminary studies indicate that it exhibits cytotoxic activity against these cancer cells, with IC50 values ranging from 45 to 97 nM for MCF-7, 6 to 99 nM for HCT-116, and 48 to 90 nM for HepG-2 . Further investigations are needed to elucidate its mechanism of action and optimize its efficacy.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if this compound is highly reactive or unstable, it could pose a risk of explosion or fire. If it is toxic or corrosive, it could pose a risk to health .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields, such as medicine, materials science, or chemical synthesis. This could involve studying its reactivity, stability, and interactions with other substances .

properties

IUPAC Name

4-methoxy-3-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-12-9-14(6-7-16(12)22-2)23(20,21)18-11-13-10-17-19-8-4-3-5-15(13)19/h3-10,18H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRIDCWEDFEYMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=C3C=CC=CN3N=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-3-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide

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